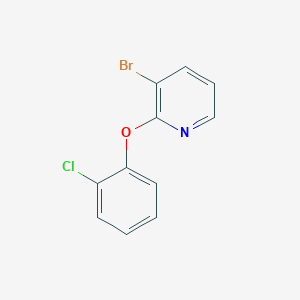

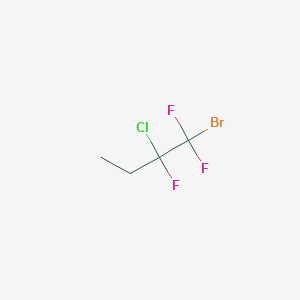

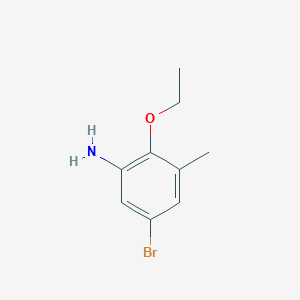

![molecular formula C13H19BrClNO B1525632 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-80-3](/img/structure/B1525632.png)

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Overview

Description

Scientific Research Applications

Radiolabeled Probes for σ Receptors

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride and its derivatives have been explored as potential radiolabeled probes for σ receptors. Studies have synthesized various halogenated 4-(phenoxymethyl)piperidines, assessing their affinity and selectivity towards σ-1 and σ-2 receptors using in vitro receptor binding assays. These compounds, including halogenated derivatives, have demonstrated promising results in vivo, showing high uptake and good retention in organs known to possess σ receptors. This suggests their potential application in in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Synthesis and Bioactivities of Phenolic Compounds

Research into halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, including those with structures related to 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine, has been conducted to evaluate their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These studies aim to identify lead compounds with significant cytotoxic potencies and selective toxicity for tumors, potentially serving as lead molecules for anticancer drug development. Although these compounds exhibited low inhibition potency toward human carbonic anhydrase isoforms, their selective toxicity towards certain cancer cells indicates a need for further investigation to improve their efficacy as cancer treatments (Yamali et al., 2016).

Novel Anion Exchange Membranes

In the field of materials science, derivatives of 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine have been incorporated into novel bisphenol monomers to prepare anion exchange membranes (AEMs) with high ion conductivity and good thermal stability. This research is pivotal for developing cost-effective and efficient AEMs for various applications, including energy conversion and storage. The spatial separation between cyclic tertiary amine groups and the hydroxyl ortho-position in these monomers is key to improving the intermediate's stability and facilitating the polymerization process, demonstrating a potential pathway to enhance the alkaline stability of piperidinium-based AEMs (Wang et al., 2019).

Properties

IUPAC Name |

4-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVQADPJDHYSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

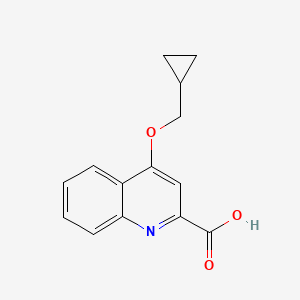

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)

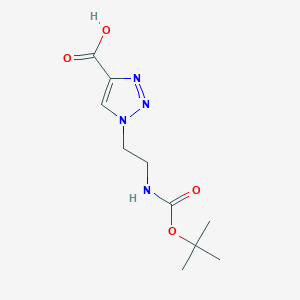

![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)

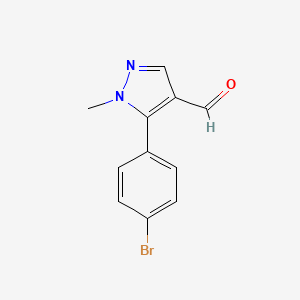

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)